molecular formula C7H13F2NO B2459055 [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol CAS No. 1568002-74-3

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Cat. No.: B2459055
CAS No.: 1568002-74-3
M. Wt: 165.184
InChI Key: GQZMHXIIQNHRCZ-LURJTMIESA-N
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Description

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoroethyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include difluoroethyl-substituted pyrrolidines, aldehydes, carboxylic acids, and various alcohol derivatives.

Scientific Research Applications

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol: can be compared with other difluoroethyl-substituted pyrrolidines and pyrrolidine derivatives.

    Pyrrolidin-2-ones: These compounds share the pyrrolidine core but differ in their functional groups, leading to variations in their chemical and biological properties.

    3-Iodopyrroles: These compounds have a similar pyrrolidine structure but with an iodine substituent, which imparts different reactivity and applications.

Uniqueness

The presence of the difluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for developing pharmaceuticals and studying biochemical pathways.

Properties

IUPAC Name

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMHXIIQNHRCZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568002-74-3
Record name [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
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